6-Methyl-[3,3'-bipyridine]-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-methyl-3-pyridin-3-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-4-5-10(11(14-8)12(15)16)9-3-2-6-13-7-9/h2-7H,1H3,(H,15,16) |
InChI Key |
GURVHALYLUOKCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for constructing the 3,3'-bipyridine core. This Pd-catalyzed reaction couples a halogenated pyridine derivative with a pyridyl boronic acid under mild conditions. For 6-methyl-[3,3'-bipyridine]-2-carboxylic acid, the synthesis typically involves:
-
Precursor Preparation :
-
Coupling Reaction :
A Pd catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) facilitates the coupling between 3-bromo-6-methylpicolinic acid (or its ester-protected form) and 3-pyridyl boronic acid. Key conditions include:-
Base: Na₂CO₃ or K₃PO₄ in a mixed solvent system (e.g., THF/H₂O).
Example Protocol :
-
-
Deprotection : Hydrolysis of the tert-butyl ester using HCl or TFA yields the free carboxylic acid.
Advantages : High functional group tolerance, scalability, and compatibility with ester-protected intermediates.
Challenges : Instability of 2-pyridyl boronic acids necessitates careful handling.
Stille Coupling
While less common due to toxicity concerns, Stille coupling using organotin reagents has been explored:
-
Reagents : 3-Tributylstannylpyridine and 3-bromo-6-methylpicolinic acid.
-
Yield : ~50–60%, lower than Suzuki due to competitive deboronation.
Oxidative Functionalization of Preformed Bipyridines
Directed C-H Activation
Recent studies demonstrate the use of transition metals to introduce substituents post-coupling:
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Methyl Introduction : Pd-catalyzed C–H methylation of 3,3'-bipyridine-2-carboxylic acid using methyl halides and directing groups (e.g., -COOH).
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Conditions : Pd(OAc)₂, Ag₂CO₃, DMF, 120°C → Moderate regioselectivity (50–70%).
Limitations : Requires precise control over directing groups and competing side reactions.
Stepwise Assembly via Cyclization Reactions
Hantzsch Dihydropyridine Synthesis
A multi-step approach involving:
-
Condensation of ethyl acetoacetate and 3-aminopyridine to form a dihydropyridine intermediate.
-
Oxidation with KMnO₄ to aromatize the ring.
Yield : 30–40%, limited by over-oxidation risks.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 70–85 | Scalable, high purity | Boronic acid instability |
| Stille Coupling | Pd(PPh₃)₄, Bu₃SnPy | 50–60 | Broad substrate scope | Toxicity of tin reagents |
| C–H Activation | Pd(OAc)₂, MeI | 50–70 | No pre-functionalization required | Poor regioselectivity |
| Hantzsch Synthesis | Ethyl acetoacetate, KMnO₄ | 30–40 | Simple starting materials | Low yield, multiple steps |
Chemical Reactions Analysis
Coordination Complex Formation
The compound acts as a polydentate ligand, forming stable complexes with transition metals. Key interactions include:
Ru-Based Water Oxidation Catalysts
-
Reaction : Coordination with Ru(III) to form [Ru(L)(pic)₂] complexes (L = 6-methyl-[3,3'-bipyridine]-2-carboxylate) .
-
Mechanism : The carboxylic acid group deprotonates to bind Ru, while bipyridine nitrogen atoms facilitate electron transfer.
-
Performance :
Pd-Catalyzed Coupling Reactions
-
Role : Serves as a ligand in Pd-mediated cross-coupling (e.g., Suzuki-Miyaura), enhancing oxidative addition/reductive elimination kinetics .
Oxidation Reactions
The methyl and pyridine groups undergo selective oxidation:
Benzylic Oxidation
Electrochemical Oxidation
-
Application : Generates bipyridinium salts for redox-active materials. Cyclic voltammetry shows two quasi-reversible waves at and (vs. Ag/AgCl) .
Coupling Reactions
The bipyridine framework participates in cross-coupling:
Homocoupling via Ullmann Reaction
-
Product : Symmetric 6,6'-dimethyl-3,3'-bipyridine-2,2'-dicarboxylate.
Stille Cross-Coupling
-
Reagents : 2-Bromo-6-methylpyridine with tributyltin chloride, Pd(PPh₃)₄ catalyst .
-
Application : Constructs asymmetric bipyridine cores for ligand synthesis .
Substitution and Functionalization
The carboxylic acid and methyl groups enable further derivatization:
Esterification
Amide Formation
-
Conditions : EDCI/HOBt, DMF, room temperature.
-
Product : 6-Methyl-[3,3'-bipyridine]-2-carboxamide (used in drug discovery) .
Comparative Reactivity of Analogues
Scientific Research Applications
Applications in Materials Science
1. Electrochromic Devices:
The compound is utilized in the development of electrochromic devices due to its redox properties. It can undergo reversible oxidation and reduction, making it suitable for applications in smart windows and displays where color change is required upon electrical stimulation.
2. Redox Flow Batteries:
6-Methyl-[3,3'-bipyridine]-2-carboxylic acid has been explored as an active material in redox flow batteries. Its ability to form stable complexes with various metal ions facilitates efficient electron transfer processes essential for energy storage systems.
Biological Applications
Research indicates that this compound and its derivatives exhibit various biological activities:
1. Antimicrobial Activity:
Studies have shown that this compound demonstrates antimicrobial properties against several bacterial strains, making it a candidate for developing new antibacterial agents.
2. Coordination Complexes:
The compound's ability to form coordination complexes with transition metals enhances its potential use in medicinal chemistry, particularly in drug design targeting specific biological pathways.
Case Studies
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound via multi-step reactions involving pyridine derivatives. The characterization was performed using NMR and mass spectrometry to confirm the structure and purity of the synthesized product.
Case Study 2: Biological Evaluation
Another research project evaluated the biological activity of the compound against cancer cell lines. The results indicated that certain metal complexes formed with this compound exhibited significant cytotoxicity, suggesting potential as anticancer agents.
Mechanism of Action
The mechanism by which 6-Methyl-[3,3’-bipyridine]-2-carboxylic acid exerts its effects is primarily through its ability to form coordination complexes with metal ions. These complexes can participate in various chemical reactions, including electron transfer processes and catalysis . The compound’s structure allows it to interact with molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 6-methyl-[3,3'-bipyridine]-2-carboxylic acid and analogous bipyridine/pyridine derivatives:
Key Observations:
- Substituent Position : The position of carboxylic acid groups significantly impacts functionality. For example, 3,3'-dicarboxylic acid derivatives (e.g., 2,2'-bipyridine-3,3'-dicarboxylic acid) exhibit strong metal coordination, as seen in gold(III) anticancer complexes , whereas 6-methyl-2-carboxylic acid derivatives may prioritize solubility or electronic effects for optical applications .
- Molecular Weight: Bipyridine derivatives (e.g., molecular weight ~214–244 g/mol) are bulkier than mono-pyridine analogs (e.g., 137 g/mol for 6-methyl-2-pyridinecarboxylic acid), influencing solubility and reactivity .
- Functional Groups : Esters (e.g., methyl carboxylates) serve as synthetic intermediates, while carboxylic acids enable direct coordination or polymerization .
Biological Activity
6-Methyl-[3,3'-bipyridine]-2-carboxylic acid is a bipyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, antifungal, and cytotoxic properties. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
where the methyl and carboxylic acid groups significantly influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of bipyridine derivatives. For example, this compound has been investigated for its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 16 |
| Pseudomonas aeruginosa | 128 |
These results suggest a moderate to strong antibacterial effect, particularly against Klebsiella pneumoniae .
Antifungal Activity
In addition to antibacterial properties, this compound has also shown antifungal activity. A study reported the following MIC values against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 25 |
| Aspergillus niger | 50 |
The presence of the carboxylic group appears to enhance its antifungal properties .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
| HeLa (cervical cancer) | 18 |
The compound exhibited significant cytotoxicity, particularly against MCF-7 cells, indicating its potential as an anticancer agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
- Cell Membrane Disruption : It can disrupt cellular membranes in pathogens, leading to cell death.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, contributing to its cytotoxic effects .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of bipyridine showed enhanced antimicrobial activity when modified with various substituents. The study concluded that structural modifications could lead to compounds with improved efficacy against resistant strains .
- Cytotoxicity in Cancer Research : Research published in Cancer Letters explored the effects of bipyridine derivatives on various cancer cell lines. The findings indicated that specific modifications could significantly increase cytotoxicity while minimizing toxicity to normal cells .
Q & A
Q. What are common synthetic routes for 6-Methyl-[3,3'-bipyridine]-2-carboxylic acid?
The synthesis of bipyridine-carboxylic acid derivatives typically involves condensation and cyclization reactions. For example, analogous compounds like 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts (e.g., Pd or Cu) in solvents like DMF or toluene . Pyridylacetic acids, structurally related to bipyridine-carboxylic acids, are often synthesized by quenching picoline anions (generated using sodamide or alkyl lithiums) with CO₂, though esterification is recommended to prevent decarboxylation .
Q. Which characterization techniques are critical for verifying the structure and purity of this compound?
Key techniques include:
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid C=O stretches near 1700 cm⁻¹) .
- X-ray Photoelectron Spectroscopy (XPS) : Confirms metal-ligand interactions in coordination complexes (e.g., Rh-N/O bonding in Rh(I)-bipyridine catalysts) .
- Gas Chromatography (GC) : Quantifies reaction products and assesses selectivity in catalytic applications .
- Elemental Analysis and NMR : Validates molecular composition and substituent positions .
Q. How is this compound utilized as a standard in analytical chemistry?
Similar compounds, such as 6-Methyl-2-pyridinecarboxylic acid, are used to calibrate chemical analyses. For instance, heating 6-MP (a related compound) with KOH or HCl generates salts for method validation, ensuring accuracy in CO₂ removal studies and isotopic tracing . This highlights the role of bipyridine-carboxylic acids in validating pH-dependent reactivity and analytical workflows.
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of bipyridine-carboxylic acid ligands in transition-metal complexes?
In Rh(I)-2,2'-bipyridine-3,3'-dicarboxylic acid catalysts, the ligand's N and O atoms form asymmetric seven-membered chelate rings with Rh, lowering the energy barrier for rate-determining steps (e.g., iodomethane oxidative addition in methanol carbonylation). DFT calculations (B3LYP method) reveal that the ligand’s electron-donating groups stabilize transition states, while steric effects prevent Rh aggregation, enhancing stability and selectivity (96.73% acetic acid yield under optimized conditions) .
Q. How can structural modifications of bipyridine-carboxylic acids enhance their performance in coordination polymers or sensors?
Substituents like methyl groups or chlorine atoms influence steric and electronic properties. For example:
- Coordination Polymers : 2,2'-Bipyridine-3,3'-dicarboxylic acid forms metal-organic frameworks (MOFs) with applications in ionochromism and luminescence. The carboxylic acid groups enable versatile coordination modes with metals like Cu²⁺ or Zn²⁺, while methyl groups adjust solubility and framework rigidity .
- Sensors : Modifying the bipyridine core with electron-withdrawing groups (e.g., Cl) enhances selectivity for metal ions in colorimetric assays .
Q. What computational methods are used to predict the reactivity of bipyridine-carboxylic acid derivatives?
Density Functional Theory (DFT) at the B3LYP level is widely employed to model reaction pathways. For Rh(I) catalysts, DFT calculations dissect steps like oxidative addition, methyl migration, and CO insertion, identifying transition states and activation energies. Solvent effects (e.g., acetic acid/water mixtures) are incorporated via continuum models to simulate real reaction conditions .
Q. How do experimental results for catalytic activity align with theoretical predictions, and how are contradictions resolved?
Discrepancies between DFT-predicted activation energies and experimental turnover frequencies may arise from solvent dynamics or unaccounted intermediates. For instance, in methanol carbonylation, the theoretical rate-determining step (iodomethane oxidative addition) was validated experimentally by correlating Rh-N/O bond lengths (via XPS) with catalytic turnover. Discrepancies in water tolerance were addressed by adjusting ligand steric bulk to optimize Rh stability .
Methodological Guidelines
Q. What protocols ensure safe handling and storage of bipyridine-carboxylic acids in research settings?
- Storage : Keep in dry, airtight containers at 2–8°C to prevent hygroscopic degradation .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation.
- Safety : Refer to SDS guidelines for analogous compounds (e.g., 6-Methylpyridine-2,4-dicarboxylic acid), which advise against inhalation/ingestion and recommend PPE (gloves, goggles) .
Q. What strategies mitigate decarboxylation during synthesis or storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
